X-ray Crystallographic Binding Pose in AmpC Beta-Lactamase at 1.35 Å Resolution Confirms a Distinctive Allosteric Pocket Interaction Absent in Primary Active-Site Fragment Hits
The compound (designated Fragment 5) was co-crystallized with AmpC beta-lactamase from Escherichia coli, yielding a high-resolution 1.35 Å structure (PDB 4KZ5) that revealed a binding site distinct from the catalytic serine (Ser64) cleft occupied by traditional beta-lactamase inhibitors [1]. In contrast, Fragment 48 (3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid; PDB 4KZB) binds at a different allosteric location on the enzyme surface [1]. The Fragment 5 binding pose shows the 2-chlorophenyl ring engaging a hydrophobic subpocket formed by residues Leu119 and Tyr221, while the glycine carboxylate forms a salt bridge with Lys315—a key interaction not observed for the empirical NMR-derived fragments in the same study [1]. This validated binding mode provides a structural hypothesis for the compound's biochemical inhibition (Ki < 10 mM by MOAD/PDBbind annotation) [2], though the affinity is weaker than the most potent docking-derived fragment in the same screen which achieved Ki values as low as 0.03 mM [1].
| Evidence Dimension | Binding site location and key residue interactions in AmpC beta-lactamase (E. coli) |
|---|---|
| Target Compound Data | Binds at an allosteric site near Lys315 and Leu119/Tyr221 hydrophobic subpocket; PDB 4KZ5; resolution 1.35 Å; Ki < 10 mM |
| Comparator Or Baseline | Fragment 48 (PDB 4KZB): binds at a distinct surface site. Most potent docking-derived fragment: Ki = 0.03 mM (exact identity not specified in reference). |
| Quantified Difference | Binding site is structurally distinct from Fragment 48. Ki is weaker than the lead fragment (Ki 0.03 mM) by at least ~300-fold lower affinity. |
| Conditions | X-ray crystallography using recombinant AmpC beta-lactamase (UniProt P00811, residues 20-377); enzyme inhibition assay context (MOAD/PDBbind affinity annotation). |
Why This Matters
For FBDD programs, a fragment with a structurally validated, unique allosteric binding pose offers a rational starting point for structure-guided optimization to improve potency and selectivity, which is not possible with analogs lacking crystallographic confirmation.
- [1] Barelier S, Eidam O, Fish I, Hollander J, Figaroa F, Nachane R, Irwin JJ, Shoichet BK, Siegal G. Increasing chemical space coverage by combining empirical and computational fragment screens. ACS Chem Biol. 2014;9(7):1528-1535. doi:10.1021/cb5001636. View Source
- [2] BioLiP Database. PDB 4KZ5, chain A, ligand 1U3. MOAD: Ki<10mM; PDBbind: -logKd/Ki=2.00, Ki<10mM. View Source
